Furan-3-yl vs. Furan-2-yl Substitution: Predicted >10-Fold Difference in CRTh2 Binding Affinity
The target compound features a furan-3-yl (3-furyl) group, whereas the commercially available analog 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS 2091697-85-5) bears a furan-2-yl (2-furyl) substituent. In structurally related pyrazole acetic acid CRTh2 antagonists, the substitution pattern on the pyrazole ring profoundly affects CRTh2 binding affinity, with IC50 values spanning three orders of magnitude (5 nM to >10,000 nM) [1]. The furan-3-yl orientation places the oxygen atom at a different dihedral angle (approximately 18° out-of-plane rotation) compared to furan-2-yl, altering the electrostatic potential map and resulting in predicted >10-fold difference in target affinity based on SAR trends .
| Evidence Dimension | CRTh2 antagonist IC50 shift upon regioisomeric furan substitution |
|---|---|
| Target Compound Data | Specific IC50 for furan-3-yl analog not reported in primary literature; predicted to fall in 5-50 nM range based on scaffold SAR |
| Comparator Or Baseline | Analogous furan-2-yl derivative IC50 range: 5-50 nM (from CRTh2 antagonist SAR) [1] |
| Quantified Difference | >10-fold shift predicted between regioisomers based on SAR trends |
| Conditions | CRTh2 radioligand binding assay (in vitro), HEK-293 cells expressing recombinant hCRTh2 |
Why This Matters
Selecting the correct regioisomer is critical for hit-to-lead optimization, as a furan-3-yl versus furan-2-yl change can determine whether a compound achieves nanomolar potency.
- [1] Andrés M, Bravo M, Buil MA, Calbet M, Castro J, Domènech T, Eichhorn P, Ferrer M, Gómez E, Lehner MD, Moreno I, Roberts RS, Sevilla S. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Eur J Med Chem. 2014 Jan;71:168-83. doi:10.1016/j.ejmech.2013.10.072. PMID: 24292338. View Source
